Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, phenoxy, and benzofuran moieties
Preparation Methods
The synthesis of Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the aromatic ring.
Phenoxy Substitution: Substitution of a phenoxy group onto the aromatic ring.
Benzofuran Formation: Cyclization to form the benzofuran ring.
Esterification: Formation of the ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, specialized reagents for trifluoromethylation, and appropriate catalysts for cyclization and esterification.
Chemical Reactions Analysis
Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The benzofuran ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline: Similar nitro and trifluoromethyl groups but lacks the benzofuran ring.
2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dinitro-N-pentyl-4-(trifluoromethyl)aniline: Similar structure but with a pentyl group instead of an ethyl group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15F3N2O8 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H15F3N2O8/c1-2-35-23(30)20-16-12-15(8-9-19(16)37-21(20)13-6-4-3-5-7-13)36-22-17(28(31)32)10-14(24(25,26)27)11-18(22)29(33)34/h3-12H,2H2,1H3 |
InChI Key |
DNLQHQPWCLPPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.